Sofosbuvir impurity N

Vue d'ensemble

Description

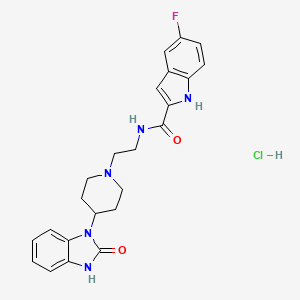

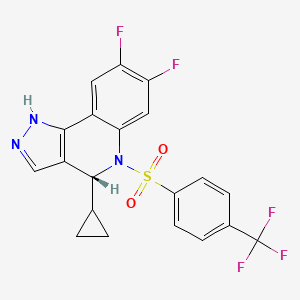

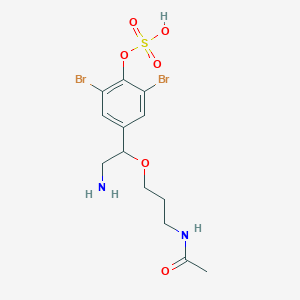

Sofosbuvir impurity N is a diastereomer and impurity of Sofosbuvir . Sofosbuvir is an approved anti-HCV drug and demonstrates potent anti-hepatitis C virus activity .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to Sofosbuvir and its close analogues have been analyzed in-depth .Applications De Recherche Scientifique

Development and Validation of Analytical Methods

RP HPLC Method for Estimation of Sofosbuvir and Related Impurity

Ganji et al. (2021) developed a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical forms. This method is significant for quality control in pharmaceutical manufacturing (Ganji, Dhulipala, & Nemala, 2021).

Qualitative and Quantitative Analysis of Sofosbuvir in Tablets

Contreras et al. (2017) employed RP-UHPLC-DAD-MS for analyzing Sofosbuvir in film-coated tablets. This method ensures quality and detects potential degradants in pharmaceuticals (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).

Degradation Products and Toxicity Prediction

Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various conditions, employing LC-ESI-QTOF-MS/MS for characterizing degradation products. This study also included in silico toxicity prediction, important for understanding potential health impacts of impurities (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).

Analytical Method for Sofosbuvir and Velpatasvir Tablets

Bhatt (2022) developed an RP-HPLC method for determining Sofosbuvir and Velpatasvir in tablets, emphasizing the importance of accurate and precise methods for pharmaceutical analysis (Bhatt, 2022).

Characterization and Interaction Studies

Interaction with Human Serum Albumin

Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin (HSA) using various spectroscopic and molecular docking methods. This research is vital for understanding the pharmacokinetics and dynamics of Sofosbuvir (Yang, Huang, Wu, Yan, He, & Li, 2016).

Electrochemical Determination of Sofosbuvir

Mahmoud et al. (2019) developed a molecularly imprinted polymer for the voltammetric determination of Sofosbuvir, demonstrating a novel approach for drug detection and analysis (Mahmoud, El-wekil, Mahnashi, Ali, & Alkahtani, 2019).

Species Differences in Liver Accumulation and Metabolism

Wang et al. (2020) examined the differences in liver accumulation and metabolism of Sofosbuvir across various species, providing insight into species-specific pharmacokinetics and pharmacodynamics (Wang, Babusis, Park, Niu, Kim, Zhao, Lu, Ma, Muench, Sperger, Ray, & Murakami, 2020).

Propriétés

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 67440929 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)